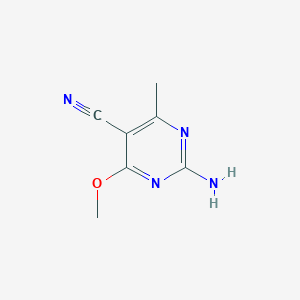
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile
Beschreibung
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative with the molecular formula C7H8N4O. This compound is known for its role in various chemical reactions and its potential applications in scientific research. It is characterized by its unique structure, which includes an amino group, a methoxy group, a methyl group, and a carbonitrile group attached to the pyrimidine ring.
Eigenschaften
Molekularformel |
C7H8N4O |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-amino-4-methoxy-6-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4O/c1-4-5(3-8)6(12-2)11-7(9)10-4/h1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
BTCQKWVQBIGXRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)OC)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-Amino-4-methoxy-6-methylpyrimidine.
Reaction with Cyanogen Bromide: The starting material is reacted with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction introduces the carbonitrile group at the 5-position of the pyrimidine ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxidized products.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidine derivatives.
Oxidation: Oxidized products such as aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an electron donor, forming charge transfer complexes with electron acceptors. This interaction can influence various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxy-6-methylpyrimidine: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
2-Amino-4,6-dimethylpyrimidine: Contains an additional methyl group, altering its chemical properties and reactivity.
2-Amino-4-methoxy-5-methylpyrimidine: The position of the methyl group is different, affecting its steric and electronic properties.
Uniqueness
2-Amino-4-methoxy-6-methylpyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group at the 5-position, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


